molecular formula C12H9ClFNO B595189 2-(Benzyloxy)-5-chloro-3-fluoropyridine CAS No. 1227622-70-9

2-(Benzyloxy)-5-chloro-3-fluoropyridine

Cat. No. B595189
CAS RN: 1227622-70-9
M. Wt: 237.658
InChI Key: UMRGQFIHBZQARP-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-5-chloro-3-fluoropyridine” belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring with a benzyloxy group attached at the 2nd position, and chlorine and fluorine atoms attached at the 5th and 3rd positions respectively .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, pyridine derivatives can undergo a variety of reactions including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These could include its melting point, boiling point, solubility, and stability under various conditions .

Scientific Research Applications

Synthesis of Antitumor Agents : 2-(Benzyloxy)-5-chloro-3-fluoropyridine derivatives have been explored in the synthesis of novel antitumor agents. For instance, Hirohashi et al. (1993) studied the reactivity of 5-fluorouracil (5-FUra) degradation inhibitors and their acylation with acid chlorides. They developed novel antitumor agents, such as BOF-A2, by combining monoacyl ester derivatives of pyridines with 5-FUra analogs. One of these compounds, BOF-A2, showed significant effectiveness and was undergoing late phase-II clinical trials (Hirohashi et al., 1993).

Investigation in Biochemical Properties : The biochemical properties and synthesis of cyclic phosphotriesters derived from derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2"-yluridine 2"-oxide have been investigated. Hunston et al. (1984) synthesized derivatives like 5-fluoro (4), 5"-(benzyloxy)-5-methyl (6), and 5"-(benzyloxy)-5-fluoro (7), and evaluated their inhibitory effects on the growth and metabolism of murine leukemia L1210 cells. It was found that compound 12, closely related to the this compound structure, was nearly as potent as 2'-deoxy-5-fluorouridine in its inhibitory effect on these cells (Hunston et al., 1984).

Development of Radiotracers for Medical Imaging : Carroll et al. (2007) studied the synthesis and application of fluorine-18 labeled fluoropyridines, including derivatives similar to this compound, for use in Positron Emission Tomography (PET) imaging. They reported that pyridyliodonium salts provide a convenient way to introduce fluorine-18 into the 3- or 5-position of pyridines, which was previously challenging due to unsuitable methods of preparation. This advancement has significant implications for the development of new radiotracers for medical imaging (Carroll et al., 2007).

Structural Manifolds and Chemical Isomerization : Research by Schlosser and Bobbio (2002) focused on creating structural manifolds from a common precursor, including compounds like 5-chloro-2,3-difluoropyridine. They demonstrated the versatility of these compounds in chemical transformations, leading to various pyridine derivatives through processes like hydrolysis, treatment with lithium diisopropylamide, and carbon dioxide, highlighting the chemical richness of compounds structurally related to this compound (Schlosser & Bobbio, 2002).

Safety and Hazards

The safety and hazards of “2-(Benzyloxy)-5-chloro-3-fluoropyridine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for the study of “2-(Benzyloxy)-5-chloro-3-fluoropyridine” would depend on its potential applications. These could include its use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

5-chloro-3-fluoro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGQFIHBZQARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736864
Record name 2-(Benzyloxy)-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227622-70-9
Record name 2-(Benzyloxy)-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 60% NaH in mineral oil (1.0 g, 25.0 mmol) in THF (25 mL) was added benzyl alcohol (2.7 g, 2.6 mL, 25.0 mmol) dropwise. After 1 h, 5-chloro-2,3-difluoro-pyridine (3.73 g, 25.0 mmol) was added in THF (5 mL). After an additional 18 h, H2O was added and the mixture extracted with EtOAc (2×). The combined organics were washed with brine and dried. Silica gel chromatography (1-15% EtOAc in hexanes) gave 4.02 g (67% yield) of the title compound as a clear oil. 1H NMR (CDCl3): 7.91 (d, J=2.2 Hz, 1H), 7.48-7.46 (m, 2H), 7.39-7.32 (m, 4H), 5.44 (s, 2H).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
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reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
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Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

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